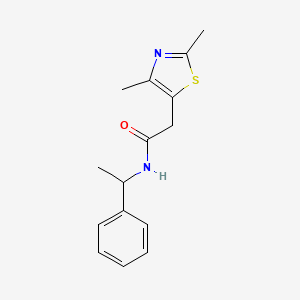

2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, also known as MTT, is a yellow tetrazolium salt commonly used in cell viability assays. The compound is widely used in scientific research to determine the efficacy of drugs and other experimental treatments on cell growth and proliferation.

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

The synthesis of thiazol-2-yl acetamide derivatives, including compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, has been explored for their potential anticancer activities. For instance, derivatives synthesized by reacting imidazole-thione derivatives with chloroacetamides have shown significant anticancer activity against a variety of human tumor cell lines, particularly against melanoma-type cell lines. These compounds' structures were confirmed through spectroscopic methods, and their anticancer efficacy was tested by the National Cancer Institute against multiple neoplastic cancer types, showcasing promising results in melanoma cell lines (Duran & Demirayak, 2012).

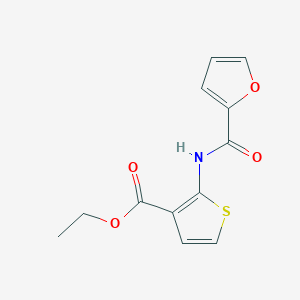

pKa Determination and Drug Precursor Applications

The pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives, which share a similar chemical backbone with 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, have been determined to aid in understanding their drug-like properties. These derivatives have been identified as drug precursors, and their acidity constants were determined using UV spectroscopic studies. The research revealed that the first protonation of these compounds occurs on the nitrogen at the imidazole ring, which is crucial for their biological activity and solubility, potentially influencing their application as pharmaceuticals (Duran & Canbaz, 2013).

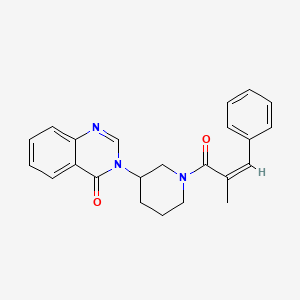

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has indicated that compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide could have antipsychotic-like properties in behavioral animal tests. These compounds do not interact with dopamine receptors like conventional antipsychotic agents, suggesting a novel mechanism of action. The synthesis and pharmacological evaluation of these derivatives show potential as antipsychotic agents without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Synthesis and Structural Characterization

The synthesis and biological activity of various acetamide derivatives, including those similar to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, have been extensively studied. These studies include the synthesis of compounds and their structural characterization using NMR, IR, and mass spectroscopy. Such research contributes to the understanding of the structural requirements for biological activity and provides a foundation for the development of new therapeutics (Hu Jingqian et al., 2016).

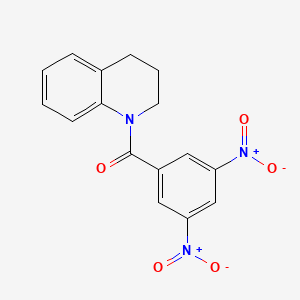

Antimicrobial and Hemolytic Activity

A series of 2-substituted 1,3,4-oxadiazole compounds, akin to 2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide, were synthesized and evaluated for their antimicrobial and hemolytic activities. These studies are crucial for identifying potential antimicrobial agents with low toxicity. The synthesized compounds were screened against various microbial species, showing variable activities that could inform the development of new antimicrobial drugs (Gul et al., 2017).

Eigenschaften

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-10(13-7-5-4-6-8-13)17-15(18)9-14-11(2)16-12(3)19-14/h4-8,10H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGBCRLEPIGPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylthiazol-5-yl)-N-(1-phenylethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2916353.png)

![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)

![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)

![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)

![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)